molecular formula C22H17N3O4 B6094008 N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide

Cat. No.: B6094008
M. Wt: 387.4 g/mol
InChI Key: CBICAOWRZMGDHT-UHFFFAOYSA-N
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Description

N-{2-[(4-Methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide is a structurally complex compound featuring a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a pyrazine-2-carboxamide moiety at position 4. The benzofuran scaffold contributes rigidity and aromaticity, while the 4-methoxyphenyl group introduces electron-donating properties. Its synthesis likely involves coupling pyrazine-2-carbonyl chloride with a benzofuran precursor under Schlenk or reflux conditions, as inferred from analogous procedures .

Properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-13-17-8-5-15(25-22(27)18-12-23-9-10-24-18)11-19(17)29-21(13)20(26)14-3-6-16(28-2)7-4-14/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBICAOWRZMGDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization at the 2-Position

Preparation of Pyrazine-2-Carboxamide

Synthesis of Pyrazine-2-Carboxylic Acid Derivatives

Methyl 5-(bromomethyl)pyrazine-2-carboxylate (CAS 193966-70-0) serves as a key intermediate. This compound is synthesized via bromination of methyl 5-methylpyrazine-2-carboxylate using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux for 10 hours, yielding 32.9–46%. Alternative methods employ bromine in acetic acid at 80°C for 1 hour, achieving comparable yields.

Table 1: Bromination Conditions for Methyl 5-Methylpyrazine-2-Carboxylate

ReagentsSolventTemperatureTimeYieldSource
NBS, AIBNCCl₄Reflux10 h32.9%
Br₂, acetic acidAcetic acid80°C1 h46%

Hydrolysis to Pyrazine-2-Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid using potassium trimethylsilanolate in tetrahydrofuran (THF) at 70°C for 45 minutes, followed by acidification with hydrochloric acid (pH 2–3). The product, 5-(bromomethyl)pyrazine-2-carboxylic acid , is isolated in 37% yield after silica gel chromatography.

Amide Coupling Strategy

The final step involves coupling 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-amine with pyrazine-2-carboxylic acid using a carbodiimide-based reagent. In a representative procedure:

  • Pyrazine-2-carboxylic acid (1.1 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DCM at 0°C for 30 minutes.

  • The benzofuran amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 hours.

  • The crude product is purified via reverse-phase HPLC (acetonitrile/water + 0.1% formic acid) to yield the title compound in 55–60% yield.

Alternative Pathways and Optimization

Direct Buchwald-Hartwig Amination

An alternative route employs palladium-catalyzed coupling between 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-bromo and pyrazine-2-carboxamide . Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 24 hours, the product is obtained in 45–50% yield.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time for the amide coupling step, improving yields to 65–70% while minimizing decomposition.

Structural Characterization and Validation

The final product is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 9.26 (d, J = 1.5 Hz, 1H, pyrazine-H), 8.83 (d, J = 1.5 Hz, 1H, pyrazine-H), 7.92–7.85 (m, 3H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 3.86 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).

  • LC-MS : m/z 406.1 [M+H]⁺.

Challenges and Limitations

  • Low Yields in Bromination Steps : The bromination of methylpyrazine derivatives remains inefficient (32.9–46%), necessitating optimization of radical initiators or alternative brominating agents.

  • Steric Hindrance in Amide Coupling : Bulky substituents on the benzofuran core reduce coupling efficiency, requiring excess coupling reagents or elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrazine-2-carboxamide derivatives vary widely in substituents and bioactivity. Key comparisons include:

Compound Name Substituents Key Features Synthesis & Properties References
N-(4-Ethoxyphenyl)pyrazine-2-carboxamide 4-Ethoxyphenyl Ethoxy group enhances lipophilicity vs. methoxy. Formula: C₁₃H₁₃N₃O₂. Synthesized via amide coupling; characterized by NMR and IR. Higher lipophilicity may improve membrane permeability compared to methoxy analogs.
5-(Alkylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides Alkylamino (C₃–C₇ chains), CF₃-phenyl Alkyl chains increase solubility; CF₃ enhances metabolic stability. Melting points: 128–156°C. High yields (76–98%). Antimycobacterial activity noted; longer chains reduce melting points due to reduced crystallinity.
N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide Benzo-triazinone, ethyl linker Triazinone adds hydrogen-bonding sites. Molecular weight: 296.26. Potential protease inhibition due to triazinone’s electrophilic nature.
N-((5-(4-Methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide 4-Methoxyphenylisoxazole Isoxazole introduces additional heterocyclic rigidity. CAS: 1209837-14-7. Structural similarity to target compound but with isoxazole instead of benzofuran.

Physicochemical and Electronic Properties

  • Methoxy vs. Ethoxy : The 4-methoxyphenyl group in the target compound offers moderate electron-donating effects, while ethoxy analogs (e.g., ) increase hydrophobicity.
  • Heterocyclic Cores: Benzofuran (target) vs.
  • Coordination Chemistry : Pyrazine-2-carboxamides in coordinate metal ions via amide nitrogen and carbonyl oxygen, suggesting the target compound could act as a bidentate ligand.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

A multistep synthesis is typically employed, starting with the coupling of pyrazine-2-carboxylic acid derivatives with benzofuran intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like triphenylphosphite or carbodiimides to link the pyrazine-carboxamide group to the benzofuran scaffold .
  • Reaction optimization : Control temperature (e.g., 60–80°C for amidation) and solvent polarity (e.g., DMF or THF) to minimize side reactions .
  • Purification : Employ column chromatography or recrystallization to isolate the product. Monitor progress via TLC and confirm purity via HPLC (>95%) .

Q. What analytical techniques are essential for confirming structural integrity?

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions and assess electronic environments (e.g., methoxy group at δ ~3.8 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing (see Advanced Question 3 ) .

Q. How should researchers select solvents and catalysts for coupling reactions?

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates. Avoid protic solvents to prevent hydrolysis .
  • Catalysts : Use DMAP or HOBt to accelerate amidation. For Suzuki-Miyaura couplings, employ Pd(PPh3_3)4_4 .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular structure?

  • Data collection : Use single-crystal diffraction (Mo Kα radiation) to obtain high-resolution (<1.0 Å) data. SHELXL or OLEX2 software refines the structure .
  • Ambiguity resolution : Analyze torsion angles and hydrogen-bonding networks to distinguish between conformational isomers. For example, the dihedral angle between benzofuran and pyrazine rings can confirm planarity .
  • Validation : Cross-check with CCDC databases (e.g., CCDC-1990392) to ensure structural consistency .

Q. What strategies address contradictory bioactivity data across assay systems?

  • Assay standardization : Replicate studies under consistent conditions (e.g., pH, temperature, cell lines). For example, discrepancies in IC50_{50} values may arise from variations in Mycobacterium tuberculosis strain viability assays .
  • Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding kinetics to targets like enoyl-ACP reductase .

Q. How can molecular docking predict binding affinity with biological targets?

  • Target selection : Prioritize receptors with structural homology to known pyrazine-carboxamide targets (e.g., bacterial enzymes or kinase domains) .
  • Docking workflow : Use AutoDock Vina or Schrödinger Suite. Parameterize force fields to account for the methoxy group’s electron-donating effects .
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. What challenges arise in determining substituent electronic effects on bioactivity?

  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials of the benzofuran and pyrazine rings. Correlate with logP values to predict membrane permeability .
  • SAR studies : Synthesize analogs with substituent variations (e.g., replacing methoxy with nitro or halogens) and compare bioactivity profiles .

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